![molecular formula C4H6N4 B104995 2-Hydrazinylpyrazine CAS No. 54608-52-5](/img/structure/B104995.png)
2-Hydrazinylpyrazine
Overview
Description
2-Hydrazinylpyrazine is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds . It is characterized by the presence of a pyrazine ring, a six-membered aromatic ring with two nitrogen atoms, and a hydrazine group attached to it.
Synthesis Analysis
The synthesis of related pyrazine derivatives has been explored in several studies. For instance, the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336 demonstrates the potential for microbial processes in generating pyrazine-based compounds. Additionally, the synthesis of 1H-pyrazin-2-ones and 2-aminopyrazines from Boc-protected amino acids and amino alcohols or amines indicates the versatility of pyrazine derivatives .Molecular Structure Analysis
The molecular structure of 2-hydrazinylpyrazine and its derivatives has been elucidated using techniques such as X-ray crystallography . For example, the crystal structure of 2,6-bis-hydrazinopyridine dihydrate and its tosylate salt provides insight into the arrangement of hydrazine groups around the pyridine ring .Chemical Reactions Analysis
2-Hydrazinylpyrazine can participate in various chemical reactions due to its reactive hydrazine group. For instance, the reaction of 2-styrylchromones with hydrazine hydrate leads to the formation of 3- (2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles, demonstrating the compound’s ability to undergo cyclocondensation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-hydrazinylpyrazine derivatives are influenced by the presence of functional groups and the overall molecular structure. For example, the corrosion inhibition performance of hydrazino-methoxy-1,3,5-triazine derivatives on steel in acidic media highlights the importance of the number of hydrazino groups and the presence of methoxy groups in determining the compound’s interaction with metal surfaces.Scientific Research Applications
Synthesis of Triazolo[4,3-a]pyrazine 7-oxide
2-Hydrazinylpyrazine is used in the synthesis of Triazolo[4,3-a]pyrazine 7-oxide . This compound could have potential applications in various fields of research, including medicinal chemistry and drug discovery.
Synthesis of 3-β-D-ribofuranosyl-1,2,4-triazolo[4,3-a]pyrazine
Another important application of 2-Hydrazinylpyrazine is in the synthesis of 3-β-D-ribofuranosyl-1,2,4-triazolo[4,3-a]pyrazine . This compound is a type of nucleoside analog, which are often used in antiviral and anticancer therapies.
Synthesis of Monohydrazones of Pyridine
2-Hydrazinylpyrazine can also be used to synthesize monohydrazones of pyridine . These compounds have been studied for their potential applications in various fields, including organic synthesis and medicinal chemistry.
Synthesis of Monohydrazones of Pyrazine
Similarly, 2-Hydrazinylpyrazine is used in the synthesis of monohydrazones of pyrazine . These compounds could have potential applications in various fields of research, including medicinal chemistry and drug discovery.
Synthesis of Monohydrazones of Phenylglyoxal
2-Hydrazinylpyrazine is also used in the synthesis of monohydrazones of phenylglyoxal . These compounds are often used in the study of protein structure and function.
Mechanism of Action
Mode of Action
In the synthetic transformation, the terminal amino group can become a diazo compound under the action of sodium nitrite and acid, and then perform subsequent transformations including click reaction with the terminal alkyne . In addition, 2-Hydrazinylpyrazine can also undergo cyclization condensation reaction with aldehyde groups .
Pharmacokinetics
The compound is slightly soluble in water . Its physical and chemical properties are influenced by the presence of functional groups and the overall molecular structure. For example, the corrosion inhibition performance of hydrazino-methoxy-1,3,5-triazine derivatives on steel in acidic media highlights the importance of the number of hydrazino groups and the presence of methoxy groups in determining the compound’s interaction with metal surfaces.
Result of Action
The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is related to the synthesis of sitagliptin used to improve blood sugar control in patients with type 2 diabetes . It can be used as a pharmaceutical intermediate, flavor, and flavor intermediate . In addition, it is also used in the synthesis of livestock insect repellents and dyes .
Action Environment
The compound should be stored at low temperature as far as possible . Environmental factors such as temperature and light can influence the compound’s action, efficacy, and stability .
Safety and Hazards
properties
IUPAC Name |
pyrazin-2-ylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c5-8-4-3-6-1-2-7-4/h1-3H,5H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRLZJDPKUSDCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363374 | |
Record name | 2-hydrazinylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinylpyrazine | |
CAS RN |
54608-52-5 | |
Record name | 2-hydrazinylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydrazinopyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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